molecular formula C9H11N3 B161230 4-(1,2-Diaminoethyl)benzonitrile CAS No. 132261-27-9

4-(1,2-Diaminoethyl)benzonitrile

Cat. No.: B161230
CAS No.: 132261-27-9
M. Wt: 161.2 g/mol
InChI Key: GNWGFLWLFFVTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2-Diaminoethyl)benzonitrile is a benzonitrile derivative featuring a 1,2-diaminoethyl substituent at the para position of the aromatic ring. This compound is of interest in pharmaceutical and materials chemistry due to its dual amine functionality and electron-deficient nitrile group, which enable diverse reactivity, including coordination chemistry, hydrogen bonding, and participation in nucleophilic reactions.

Properties

CAS No.

132261-27-9

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

4-(1,2-diaminoethyl)benzonitrile

InChI

InChI=1S/C9H11N3/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9H,6,11-12H2

InChI Key

GNWGFLWLFFVTRP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(CN)N

Canonical SMILES

C1=CC(=CC=C1C#N)C(CN)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Substituent Position/Group Solubility Key Applications/Properties
4-(1,2-Diaminoethyl)benzonitrile C₉H₁₁N₃ Not provided Para: 1,2-diaminoethyl Likely polar solvents* Potential ligand, drug intermediate
3-(4-Aminophenyl)benzonitrile C₁₃H₁₀N₂ 443998-73-0 Meta: 4-aminophenyl Not specified Intermediate in organic synthesis
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile C₁₀H₈N₄ 112809-25-3 Para: triazole-methyl Chloroform, methanol (slight) Letrozole precursor (anticancer drug)
4-((7-(Mesitylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)amino)benzonitrile C₂₃H₂₀N₈ Not provided Para: triazolopyrimidinyl-mesityl Not specified HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI)

*Inferred from the diamine group’s polarity; exact data unavailable in evidence.

Functional Group and Reactivity Differences

  • 4-(1,2-Diaminoethyl)benzonitrile: The 1,2-diaminoethyl group provides two primary amine sites, enabling chelation with metals or participation in Schiff base formation. This contrasts with 3-(4-Aminophenyl)benzonitrile, which has a single aromatic amine group, limiting its coordination versatility .
  • 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile : The triazole ring introduces heterocyclic aromaticity, enhancing stability and enabling π-π stacking interactions. This property is critical in its role as a Letrozole precursor .
  • HIV-1 NNRTI Derivatives: The mesityl-triazolopyrimidine substituent in 4-((7-(Mesitylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)amino)benzonitrile increases steric bulk and hydrophobic interactions, optimizing binding to the HIV-1 reverse transcriptase pocket .

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